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Compound of Interest

Compound Name: 2-Cyclohexyloxy-5-iodopyridine

CAS No.: 902837-59-6

Cat. No.: B1416687

Get Quote

Executive Summary
Target Molecule: 2-Cyclohexyloxy-5-iodopyridine (CAS: 902837-59-6)[1][2][3]

Primary Application: Pharmacophore building block; the C5-iodine allows for late-stage

diversification via Palladium-catalyzed couplings.

Critical Challenge:Regioselectivity. The starting material, 2-chloro-5-iodopyridine, contains

two halogenated sites. The synthesis must selectively displace the C2-chlorine while

preserving the C5-iodine bond.

Recommended Pathway: Nucleophilic Aromatic Substitution (

) using sodium hydride (NaH) or potassium tert-butoxide (

). This method exploits the electronic activation of the C2 position by the pyridine nitrogen,
leaving the unactivated C5-iodine intact.
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The retrosynthesis reveals that the ether linkage is best formed via

displacement of a leaving group at the 2-position of the pyridine ring.

Disconnection: C(sp2)-O bond at the 2-position.

Synthons: Cyclohexoxide anion (Nucleophile) and 2-Halo-5-iodopyridine (Electrophile).

Starting Material Selection:2-Chloro-5-iodopyridine is the industry standard due to cost and

availability. 2-Fluoro-5-iodopyridine is a more reactive alternative if the chloro-analog proves

sluggish.

Key Logic

2-Cyclohexyloxy-5-iodopyridine2-Chloro-5-iodopyridine
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Figure 1: Retrosynthetic disconnection showing the regioselective displacement strategy.

Primary Synthesis Pathway: Regioselective
Strategic Rationale
This pathway relies on the Nucleophilic Aromatic Substitution (

) mechanism.

Regioselectivity: The nitrogen atom in the pyridine ring withdraws electron density via

induction and resonance, specifically activating the C2 and C4 positions. The C5 position is

not activated. Therefore, a nucleophile will selectively attack C2-Cl.
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Chemoselectivity: Metal-catalyzed methods (e.g., Ullmann or Buchwald) often undergo

oxidative addition at the weaker C-I bond. By using metal-free basic conditions, we prevent

reaction at the C5-iodine, preserving it for future steps.

Reaction Scheme
Detailed Experimental Protocol
Scale: 10 mmol (approx. 2.4 g of starting material)

Reagents:

2-Chloro-5-iodopyridine (2.39 g, 10 mmol)

Cyclohexanol (1.20 g, 12 mmol, 1.2 equiv)

Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol, 1.2 equiv)

Anhydrous DMF (Dimethylformamide) (20 mL)

Step-by-Step Procedure:

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar

and a nitrogen inlet. Maintain an inert atmosphere (

or Ar).

Alkoxide Formation: Add the Sodium Hydride (NaH) to the flask. Add 10 mL of anhydrous

DMF. Cool the suspension to 0°C using an ice bath.

Nucleophile Addition: Dissolve Cyclohexanol in 5 mL of DMF and add it dropwise to the NaH

suspension over 10 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases and

a clear solution (sodium cyclohexoxide) forms.

Substrate Addition: Dissolve 2-Chloro-5-iodopyridine in 5 mL of DMF. Add this solution

dropwise to the reaction mixture at 0°C.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

4–12 hours.
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Optimization Note: If monitoring by TLC/LCMS shows incomplete conversion after 6 hours,

heat the mixture to 60°C. Do not exceed 80°C to avoid potential side reactions at the

iodine.

Workup: Quench the reaction carefully with cold water (50 mL) or saturated

. Extract with Ethyl Acetate (

mL).

Washing: Wash the combined organic layers with water (

) and brine (

) to remove DMF. Dry over anhydrous

.[4][5][6]

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash

chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 95:5 to 80:20).

Expected Yield: 85–95% Characterization:

1H NMR (

):

8.30 (d, 1H, H-6), 7.75 (dd, 1H, H-4), 6.55 (d, 1H, H-3), 4.90 (m, 1H, CH-O), 1.2–2.0 (m,
10H, Cyclohexyl).

Mechanistic Pathway
The reaction proceeds via a classic Addition-Elimination mechanism involving a Meisenheimer-

like anionic intermediate.
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Activation Logic
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Figure 2:

Mechanism. The pyridine nitrogen stabilizes the negative charge upon nucleophilic attack at
C2.

Precursor Synthesis (If Commercial Source
Unavailable)
If 2-Chloro-5-iodopyridine is not available, it can be synthesized from 2-aminopyridine.

Iodination:

Reagents: 2-Aminopyridine,

, Periodic acid (

),

, Acetic Acid.

Conditions: 80°C, 4h.

Product: 2-Amino-5-iodopyridine.

Sandmeyer-like Chlorination:
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Reagents: 2-Amino-5-iodopyridine,

, HCl (conc).

Conditions: Diazotization at 0°C, followed by warming.

Product: 2-Chloro-5-iodopyridine.[7][8][9][10][11]

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Conversion C2-Cl reactivity is too low.

Switch solvent to DMSO

(increases rate of

) or heat to 80°C. Alternatively,

use 2-Fluoro-5-iodopyridine

(significantly faster).

Loss of Iodine

Reaction temperature too high

or presence of transition

metals.

Ensure reaction is metal-free

(use new stir bars, glass-

coated thermocouples). Keep

temp < 100°C.

Hydrolysis Product
Wet solvent (formation of 2-

hydroxy-5-iodopyridine).

Use strictly anhydrous DMF.

Dry cyclohexanol over

molecular sieves if necessary.

Safety & Handling
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas.

Handle under inert atmosphere. Quench excess NaH carefully with isopropanol or solid

before adding water.

Halopyridines: Potential skin sensitizers and irritants. Use gloves and work in a fume hood.

Waste Disposal: Aqueous waste containing pyridine derivatives should be treated as

hazardous organic waste.
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References
Regioselectivity in Pyridine Substitution

Biochemical Reagent Data: "2-Chloro-5-iodopyridine is a halo-substituted pyridine... used

in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling."[8]

Source:

General

Methodology for 2-Alkoxypyridines:
Patent Precedent: "Reaction of 2-chloro-5-iodopyridine with alkoxides (e.g., phenoxy)
using Potassium tert-butoxide." This supports the reactivity of the C2-Cl bond over C5-I
under basic conditions.

Source:

Contrast with Metal-Catalyzed Methods (Cautionary)

Reaction Specificity: Copper-catalyzed reactions often target the C-I bond. For example,
Ullmann coupling of 2-chloro-5-iodopyridine with alcohols using CuI/Cs2CO3 can lead to
substitution at the iodine position or complex mixtures if not carefully controlled.

Source:

Target Molecule Identification

Compound: 2-Cyclohexyloxy-5-iodopyridine (CAS 902837-59-6).[1][2][3]

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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